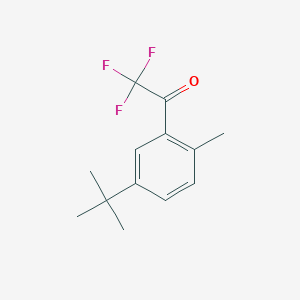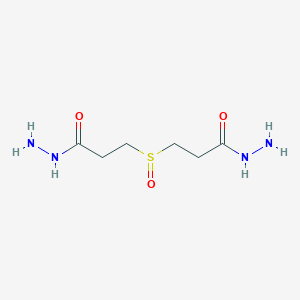
3,5-Difluoropyridine-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoropyridine-4-carbonyl chloride is an organic compound with the molecular formula C6H2ClF2NO It is a derivative of pyridine, where two fluorine atoms are substituted at the 3rd and 5th positions, and a carbonyl chloride group is attached at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoropyridine-4-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoropyridine.
Chlorination: The introduction of the carbonyl chloride group is achieved through chlorination reactions. One common method involves the reaction of 3,5-difluoropyridine with phosgene (COCl2) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluoropyridine-4-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to form 3,5-difluoropyridine-4-methanol under appropriate conditions.
Oxidation: Oxidative reactions can further modify the pyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group. Typical conditions include the use of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoropyridine-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used to modify biological molecules, potentially altering their activity or stability.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated aromatic rings for enhanced biological activity.
Industry: The compound is used in the production of agrochemicals and materials science for the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,5-Difluoropyridine-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl chloride group, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Difluoropyridine-2-carbonyl chloride
- 3,4-Difluoropyridine-2-carbonyl chloride
- 2,6-Difluoropyridine-4-carbonyl chloride
Comparison
Compared to other difluoropyridine carbonyl chlorides, 3,5-Difluoropyridine-4-carbonyl chloride is unique due to the position of the fluorine atoms and the carbonyl chloride group. This specific arrangement influences its reactivity and the types of products formed during chemical reactions. For instance, the 3,5-difluoro substitution pattern can lead to different steric and electronic effects compared to 2,6- or 3,4-difluoro derivatives, affecting the compound’s behavior in synthetic applications.
Eigenschaften
CAS-Nummer |
383363-42-6 |
|---|---|
Molekularformel |
C6H2ClF2NO |
Molekulargewicht |
177.53 g/mol |
IUPAC-Name |
3,5-difluoropyridine-4-carbonyl chloride |
InChI |
InChI=1S/C6H2ClF2NO/c7-6(11)5-3(8)1-10-2-4(5)9/h1-2H |
InChI-Schlüssel |
JVNWXSYCGJTVQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)F)C(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)


![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)










